molecular formula C19H16N4 B15186526 Pyridazino(4,3-c)isoquinolin-6-amine, N,N-dimethyl-3-phenyl- CAS No. 96825-82-0

Pyridazino(4,3-c)isoquinolin-6-amine, N,N-dimethyl-3-phenyl-

Cat. No.: B15186526
CAS No.: 96825-82-0
M. Wt: 300.4 g/mol
InChI Key: PCRNSUWZKHSAPE-UHFFFAOYSA-N
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Description

Pyridazino(4,3-c)isoquinolin-6-amine, N,N-dimethyl-3-phenyl- is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities and are used in various medicinal chemistry applications. This compound features a pyridazine ring fused with an isoquinoline ring, making it a unique structure with potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridazino(4,3-c)isoquinolin-6-amine, N,N-dimethyl-3-phenyl- typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under specific conditions to form the fused ring system. For instance, the reaction of a substituted phenylhydrazine with a suitable diketone under acidic conditions can lead to the formation of the desired pyridazine ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization process. The scalability of the synthesis is crucial for its application in large-scale production, particularly for pharmaceutical purposes .

Chemical Reactions Analysis

Types of Reactions

Pyridazino(4,3-c)isoquinolin-6-amine, N,N-dimethyl-3-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield amines or alcohols .

Scientific Research Applications

Pyridazino(4,3-c)isoquinolin-6-amine, N,N-dimethyl-3-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of pyridazino(4,3-c)isoquinolin-6-amine, N,N-dimethyl-3-phenyl- involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridazino(4,3-c)isoquinolin-6-amine, N,N-dimethyl-3-phenyl- is unique due to its fused ring structure, which combines the properties of both pyridazine and isoquinoline. This fusion enhances its potential biological activities and makes it a valuable compound for medicinal chemistry research.

Properties

CAS No.

96825-82-0

Molecular Formula

C19H16N4

Molecular Weight

300.4 g/mol

IUPAC Name

N,N-dimethyl-3-phenylpyridazino[4,3-c]isoquinolin-6-amine

InChI

InChI=1S/C19H16N4/c1-23(2)19-15-11-7-6-10-14(15)18-17(20-19)12-16(21-22-18)13-8-4-3-5-9-13/h3-12H,1-2H3

InChI Key

PCRNSUWZKHSAPE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC2=CC(=NN=C2C3=CC=CC=C31)C4=CC=CC=C4

Origin of Product

United States

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